molecular formula C26H34N4O3S B2921182 ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate CAS No. 476440-56-9

ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate

Cat. No.: B2921182
CAS No.: 476440-56-9
M. Wt: 482.64
InChI Key: BGCLIJLPTBKQMQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a complex organic compound that features a unique combination of adamantane, triazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves multi-step organic reactions. The process begins with the preparation of the adamantane derivative, followed by the formation of the triazole ring, and finally the esterification to form the propanoate ester. Common reagents used in these steps include adamantane, hydrazine, ethyl chloroformate, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, while the triazole ring can bind to various enzymes or receptors. This combination allows the compound to exert its effects through multiple pathways, potentially leading to antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate apart is its unique combination of functional groups, which allows it to interact with a wide range of biological targets and undergo diverse chemical transformations.

Properties

IUPAC Name

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3S/c1-4-33-23(31)17(3)34-25-29-28-22(30(25)21-7-5-6-16(2)8-21)15-27-24(32)26-12-18-9-19(13-26)11-20(10-18)14-26/h5-8,17-20H,4,9-15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCLIJLPTBKQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(N1C2=CC=CC(=C2)C)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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